molecular formula C9H16O2 B13839607 1,3-Dioxolane, 2-(1-hexenyl)-

1,3-Dioxolane, 2-(1-hexenyl)-

Cat. No.: B13839607
M. Wt: 156.22 g/mol
InChI Key: QHZSAMUNTCMCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hex-1-en-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. The presence of the hex-1-en-1-yl group introduces an unsaturated aliphatic chain, which can impart unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hex-1-en-1-yl)-1,3-dioxolane typically involves the reaction of hex-1-en-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. Common acid catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2-(Hex-1-en-1-yl)-1,3-dioxolane can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis. Additionally, the use of heterogeneous acid catalysts, such as ion-exchange resins, can facilitate the separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Hex-1-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the dioxolane ring can lead to the formation of diols. Catalytic hydrogenation using palladium on carbon is a typical method for this transformation.

    Substitution: The unsaturated hex-1-en-1-yl group can undergo electrophilic addition reactions with halogens or hydrogen halides. For example, the addition of bromine can yield dibromo derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Bromine in carbon tetrachloride or hydrogen bromide in acetic acid.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(Hex-1-en-1-yl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis. It can be easily removed under acidic conditions to regenerate the carbonyl functionality.

    Biology: Investigated for its potential as a bioactive compound. The unsaturated aliphatic chain may interact with biological targets, leading to various biological effects.

    Medicine: Explored for its potential use in drug delivery systems. The dioxolane ring can enhance the stability and solubility of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and resins. The compound can act as a cross-linking agent, improving the mechanical properties of the materials.

Mechanism of Action

The mechanism of action of 2-(Hex-1-en-1-yl)-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The dioxolane ring can form hydrogen bonds with biological macromolecules, while the hex-1-en-1-yl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Hex-1-en-1-yl)cyclohexan-1-one: Similar structure but with a cyclohexanone ring instead of a dioxolane ring.

    Hex-1-en-1-yl acetate: Contains an acetate group instead of a dioxolane ring.

    1-Ethenyl-2-(hex-1-en-1-yl)cyclopropane: Contains a cyclopropane ring instead of a dioxolane ring.

Uniqueness

2-(Hex-1-en-1-yl)-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the unsaturated hex-1-en-1-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-hex-1-enyl-1,3-dioxolane

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-9-10-7-8-11-9/h5-6,9H,2-4,7-8H2,1H3

InChI Key

QHZSAMUNTCMCCD-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC1OCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.